3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one
Description
Properties
CAS No. |
92224-32-3 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7-3-2-4-10(7)8(11)9-6/h5H,2-4H2,1H3 |
InChI Key |
LWWUZOPQMSFDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N2CCCC2=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies Using Pyrrole-2-carbaldehyde
A widely adopted method involves the reaction of pyrrole-2-carbaldehyde with toluenesulfonylmethyl isocyanide (TosMIC) in the presence of 1,8-diazabicycloundec-7-ene (DBU). This generates 3-tosylpyrrolo[1,2-c]pyrimidines, which serve as intermediates for further functionalization.
-
Combine TosMIC (1.2 equiv) and DBU (1.2 equiv) in anhydrous THF.
-
Add pyrrole-2-carbaldehyde dropwise and stir for 18 h at room temperature.
-
Quench with acetic acid, concentrate under reduced pressure, and purify via column chromatography (n-hexane/EtOAc gradient).
Example :
7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine (2a ) was synthesized in 88% yield using this method, with characterization by NMR (), NMR (), and HR-MS.
Functionalization of the Tosyl-Protected Intermediate
The tosyl group in 2a can be removed under basic conditions to yield the free pyrrolo[1,2-c]pyrimidine core. For example, treatment with KHMDS in toluene generates the deprotected compound 3a (52% yield), albeit with limited stability.
Critical Parameters :
-
Base Selection : KHMDS ensures efficient deprotonation without side reactions.
-
Solvent Choice : Toluene or THF enhances reaction homogeneity.
Formation of the 1(5H)-Ketone Moiety
Oxidation of Secondary Alcohols
The ketone at position 1 can be introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO/HSO) or Dess-Martin periodinane are effective oxidants.
Procedure :
-
Synthesize the alcohol intermediate via Grignard addition to a pyrimidinone precursor.
-
Oxidize under mild conditions to avoid over-oxidation.
Direct Cyclization with Ketone-Containing Reagents
Incorporating a ketone-bearing building block during cyclization streamlines synthesis. For example, using 2-acetylpyrrole derivatives in place of pyrrole-2-carbaldehyde could directly yield the 1(5H)-one structure.
Challenges :
-
Compatibility of ketone groups with cyclization conditions.
-
Risk of side reactions involving the ketone.
Saturation of the 6,7-Dihydro Ring
Catalytic Hydrogenation
Partial hydrogenation of the pyrimidine ring using Pd/C or Raney Ni under controlled H pressure achieves the 6,7-dihydro structure.
Optimization :
-
Pressure : 1–3 atm H to prevent full saturation.
-
Temperature : 25–50°C for selective reduction.
Birch Reduction
Alternatively, Birch reduction (Li/NH) selectively reduces aromatic rings but requires stringent anhydrous conditions.
Integrated Synthesis Pathway for this compound
Combining the above strategies, a plausible route involves:
-
Cyclization : React 3-methylpyrrole-2-carbaldehyde with TosMIC/DBU to form 3-methyl-3-tosylpyrrolo[1,2-c]pyrimidine.
-
Deprotection : Remove the tosyl group using KHMDS.
-
Oxidation : Convert the resulting alcohol to the ketone using Dess-Martin periodinane.
-
Hydrogenation : Partially saturate the pyrimidine ring with Pd/C at 2 atm H.
Characterization Data :
-
NMR : Expected signals at for the methyl group and for the dihydro protons.
-
HR-MS : Calculated for CHNO [M + H]: 163.0871.
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation : Use directing groups (e.g., boronic esters) to enhance selectivity.
-
Stability of Intermediates : Conduct reactions under inert atmospheres (N/Ar) to prevent decomposition.
-
Purification Difficulties : Optimize column chromatography gradients (e.g., n-hexane/EtOAc 7:3 → 1:1) for better resolution.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced dihydropyrrolo derivatives, and various substituted pyrrolopyrimidines, depending on the reagents and conditions used.
Scientific Research Applications
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound’s structure allows it to fit into the binding pockets of various proteins, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Physicochemical Properties
- Polarity and Solubility: The lactam group in the target compound confers moderate polarity, whereas diazepinone derivatives (e.g., MM1146.02) exhibit reduced solubility due to aromatic pyridine rings. Fluorinated analogs (CAS 820966-07-2) show enhanced metabolic stability via C-F bond resistance to oxidative metabolism .
- Steric Effects : The 3-methyl group in the target compound creates less steric hindrance compared to 7-methylene-substituted analogs, enabling regioselective cycloadditions in the latter .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one, and how do reaction conditions influence yield?
- Methodology : Cyclocondensation of substituted pyrrolidine precursors with urea derivatives under acidic or basic catalysis is a common approach. For example, analogs like imidazo[1,2-a]pyrimidinones are synthesized via microwave-assisted reactions to improve regioselectivity and reduce side products . Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or ethanol) to balance reaction kinetics and purity.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its intermediates?
- Methodology : Use - and -NMR to resolve ring junction protons (δ 3.0–4.5 ppm) and carbonyl groups (δ 160–170 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while IR spectroscopy confirms lactam C=O stretching (~1680 cm) . For stereochemical analysis, NOESY or X-ray crystallography is recommended for fused bicyclic systems .
Q. How can impurities in synthesized batches be identified and quantified?
- Methodology : Employ HPLC with photodiode array detection (PDA) and reference standards for known impurities (e.g., related pyrido[1,2-a]pyrimidinones). For example, EP-grade impurities are resolved using C18 columns with acetonitrile/ammonium formate gradients . Quantify via external calibration curves, ensuring LOD/LOQ validation per ICH guidelines .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC values)?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct target engagement from off-target effects. For analogs like imidazo[1,2-a]pyrimidinones, discrepancies may arise from differential cell permeability or metabolic stability . Use isotopic labeling (e.g., ) to track compound stability in biological matrices .
Q. How can computational modeling guide SAR studies for optimizing this scaffold’s pharmacological profile?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinases). For fused pyrrolo-pyrimidinones, substituent effects at the 3-methyl position are critical; QSAR models using Hammett constants (σ) or logP values can prioritize synthetic targets . Validate predictions with in vitro binding assays .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Transition from batch to flow chemistry for intermediates prone to racemization (e.g., chiral piperidine derivatives). Use immobilized catalysts (e.g., Pd/C or chiral oxazaborolidines) to enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
